(1R)-1-(2-Chlorophenyl)-3-methylbutan-1-amine
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Overview
Description
(1R)-1-(2-Chlorophenyl)-3-methylbutan-1-amine is an organic compound with the molecular formula C10H12ClN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chlorophenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 3-methylbutan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor, improving yield and reducing reaction time.
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to hydrogenate the imine intermediate, providing a more efficient and selective reduction process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Chlorophenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(1R)-1-(2-Chlorophenyl)-3-methylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine
- (1R)-1-(2-Fluorophenyl)-3-methylbutan-1-amine
- (1R)-1-(2-Bromophenyl)-3-methylbutan-1-amine
Uniqueness
(1R)-1-(2-Chlorophenyl)-3-methylbutan-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(2-chlorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
DETDJYYONVTSBS-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=CC=C1Cl)N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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